McN5691

Receptor Binding Pharmacology Calcium Channel

Researchers studying vascular calcium signaling often face a gap: classical blockers like verapamil or diltiazem cannot discriminate between potential-dependent (PDC) and receptor-operated (ROC) calcium channels, nor can they probe allosteric crosstalk at the L-type channel complex. McN5691 solves this with a unique, experimentally validated dual-channel profile: • Dual PDC/ROC inhibition: Blocks both NE-induced (ROC, EC50=159 µM) and KCl-induced (PDC, EC50=190 µM) contractions, enabling clean pathway dissection. • Biphasic DHP receptor binding: High-affinity (Kd=4.7 nM) and low-affinity (Kd=919.8 nM) components plus benzothiazepine site binding (Kd=39.5 nM) make it the ideal probe for allosteric interaction studies. • Wider cardiac safety margin: 24-fold lower cardiac depressant potency vs. verapamil (ED-20% Vmax: 0.72 µM vs. 0.03 µM), reducing confounding inotropy in tissue assays.

Molecular Formula C30H35NO3
Molecular Weight 457.6 g/mol
CAS No. 99254-95-2
Cat. No. B1662716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcN5691
CAS99254-95-2
SynonymsMcN 5691
McN-5691
N-(2-(3,4-dimethoxyphenyl)ethyl)-5-methoxy-N-dimethyl-2-(phenylethynyl)benzenepropanamine
Molecular FormulaC30H35NO3
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3
InChIKeyHQDXNTRZJRNPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





McN5691 Pharmacological Profile


McN5691 (also known as RWJ-26240) is a voltage-sensitive calcium channel blocker [1]. Unlike classic phenylalkylamines or benzothiazepines, it exhibits a unique, dual-channel blocking profile, inhibiting both potential-dependent calcium channels (PDCs) and receptor-operated calcium channels (ROCs) in vascular smooth muscle [2]. Its primary mechanism of vasodilation is mediated through competitive binding at the diltiazem site on the voltage-sensitive calcium channel [1].

Calcium Channel Tool Voltage-sensitive (PDC) and receptor-operated (ROC) calcium channel research
Non-Classical Binding Biphasic interaction at dihydropyridine site; high-affinity benzothiazepine binding
Research Context Vascular smooth muscle pharmacology; not a direct diltiazem or verapamil substitute

McN5691 Differentiation from Diltiazem and Verapamil


While McN5691 is classified as a calcium channel blocker, its pharmacological profile differs significantly from classical agents like diltiazem and verapamil. It cannot be considered a direct substitute due to key differences in receptor binding affinity, cardiac electrophysiological potency, and its unique activity against receptor-operated channels [1][2]. Substituting McN5691 with verapamil or diltiazem would introduce confounding variables in experimental systems, particularly in studies focused on vascular selectivity, dual-channel antagonism, or cardiac safety profiles. The following quantitative evidence underscores these critical distinctions.

Mechanism Profile Mismatch McN5691 inhibits both PDC and ROC; classical CCBs primarily target L-type PDC. Direct substitution may not reproduce dual-channel blockade.
Cardiac Electrophysiology Divergence Cardiac action potential depression potency differs substantially from verapamil. Endpoint profiles may not transfer directly to McN5691.
Receptor Binding Profile Distinct Unlike diltiazem, McN5691 biphasically inhibits dihydropyridine receptor binding. Binding-site context may differ across experimental systems.

McN5691 Quantitative Differentiation


Benzothiazepine Receptor Affinity

McN5691 demonstrates high-affinity binding to the benzothiazepine receptor, the same site targeted by diltiazem. In a direct comparison, McN5691 caused complete high affinity inhibition with a Kd of 39.5 nM for specific diltiazem binding [1]. This quantifies McN5691's direct interaction at the diltiazem site, but its overall profile is distinct as it also interacts with the dihydropyridine receptor [1].

Benzothiazepine Affinity
Head-to-head
Kd 39.5 nM vs. Diltiazem
Supports benzothiazepine-site target engagement
Diltiazem binding displacement assay
Receptor Binding Pharmacology Calcium Channel

Dihydropyridine Receptor Biphasic Binding

In contrast to diltiazem, which does not inhibit dihydropyridine receptor binding, McN5691 exhibits a unique biphasic inhibition of this site [1]. This represents a qualitative and quantitative difference. McN5691 inhibits specific dihydropyridine receptor binding with both a high-affinity component (Kd = 4.7 nM) and a low-affinity component (Kd = 919.8 nM) [1].

DHP Biphasic Binding
Head-to-head
High: 4.7 nM / Low: 919.8 nM
Non-classical biphasic dihydropyridine interaction
Diltiazem shows no inhibition
Receptor Pharmacology Binding Assay Calcium Channel

Reduced Negative Inotropy vs. Verapamil

In a direct head-to-head comparison of their ability to depress slow-response action potentials in guinea pig papillary muscle, verapamil was significantly more potent than McN5691. The concentration required to depress the maximum upstroke velocity (Vmax) by 20% (ED-20%) was 0.03 ± 0.01 µM for verapamil, compared to 0.72 ± 0.32 µM for McN5691 [1]. This represents a 24-fold lower potency for McN5691.

Cardiac Vmax Depression
Head-to-head
~24-fold lower than verapamil
Supports differentiated cardiac endpoint context
Guinea pig papillary muscle assay
Cardiac Electrophysiology Safety Pharmacology Calcium Channel Blocker

Inhibition of Receptor-Operated Calcium Channels

Unlike many classic calcium channel blockers that primarily target voltage-gated channels, McN5691 also potently inhibits receptor-operated calcium channels. It inhibited norepinephrine (NE)-induced contraction and calcium uptake in rabbit aortic rings at 1 and 10 µM, and caused relaxation of NE-precontracted rings with an EC50 of 159 µM [1]. This contrasts with diltiazem and verapamil, which are much less effective at blocking ROC-mediated responses [2].

ROC Inhibition
Class-level
EC50 159 µM (NE-contracted rings)
Dual-channel (PDC & ROC) blockade context
Rabbit aorta assay
Vascular Pharmacology Calcium Signaling Receptor-Operated Channels

Dual Diltiazem-Verapamil Pharmacophore

Computational pharmacophore modeling studies have revealed that McN5691 possesses a unique dual pharmacophoric profile, combining features characteristic of both diltiazem and verapamil binding [1]. This molecular-level finding explains its unusual binding and functional profile that cannot be recapitulated by either comparator alone.

Pharmacophore Profile
Supporting evidence
Dual diltiazem-verapamil features
Reported dual pharmacophore context
Computational modeling data
Computational Chemistry Pharmacophore Modeling Drug Design

McN5691 Research Applications


Biphasic L-type Calcium Channel Modulation

Use McN5691 as a molecular probe to study non-classical binding modes and allosteric interactions on the L-type calcium channel complex. Its unique biphasic affinity for the dihydropyridine receptor (Kd = 4.7 nM and 919.8 nM) combined with high affinity for the benzothiazepine site (Kd = 39.5 nM) [1] makes it an ideal tool for dissecting complex channel pharmacology in binding studies and functional assays.

Vascular PDC vs. ROC Pathways

Employ McN5691 in vascular smooth muscle preparations to differentiate between potential-dependent calcium channels (PDCs) and receptor-operated calcium channels (ROCs). Its ability to inhibit both NE-induced (ROC-mediated, EC50 = 159 µM) and KCl-induced (PDC-mediated, EC50 = 190 µM) contractions and calcium uptake [1] allows for precise dissection of these two pathways in vascular reactivity studies, unlike classical blockers which show high selectivity for PDCs.

Negative Inotropy Risk Assessment

Leverage McN5691 as a comparator compound with a known, wider safety margin for negative inotropy in cardiac tissue studies. Its 24-fold lower potency in depressing cardiac slow-response action potentials compared to verapamil (ED-20% for Vmax of 0.72 µM vs. 0.03 µM) [2] makes it a valuable tool for calibrating assays designed to assess the cardiac safety of new chemical entities targeting calcium channels.

Computational Drug Design & Pharmacophore

Utilize McN5691 as a reference molecule for developing or validating pharmacophore models of hybrid calcium channel antagonists. Its experimentally validated dual diltiazem- and verapamil-like features [3] provide a unique template for in silico screening and the rational design of novel ligands with tailored calcium channel blocking profiles.

Application
Selection Property
Validation Focus
Non-Classical L-type Channel Pharmacology
Biphasic dihydropyridine receptor binding profile
Allosteric modulation and binding site interactions
Vascular PDC vs. ROC Pathway Dissection
Dual PDC and ROC inhibition context
Receptor-operated calcium entry pathway analysis
Cardiac Negative Inotropy Endpoint Assessment
Reduced cardiac action potential depression potency
Negative inotropy threshold calibration
In Silico Pharmacophore Development
Reported dual diltiazem-verapamil pharmacophore
Hybrid calcium channel antagonist modeling

Technical Documentation Hub

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53 linked technical documents
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